2-Amino-5-phenylthiophene-3-carboxamide (CAS: 4815-35-4) is a highly functionalized, procurement-critical heterocyclic building block synthesized via the Gewald reaction. Characterized by a thiophene core substituted with a primary amine, a primary carboxamide, and a lipophilic phenyl ring, this compound is primarily utilized as a direct precursor for the synthesis of thieno[2,3-d]pyrimidines [1]. In industrial and medicinal chemistry workflows, its orthogonal reactive sites allow for efficient, one-pot cyclocondensation reactions, while its specific substitution pattern serves as a privileged scaffold for ATP-competitive inhibitors targeting bacterial DNA gyrase and human kinases [2].
Generic substitution of this compound with closely related analogs fundamentally disrupts both synthetic processability and downstream application efficacy. Replacing the 3-carboxamide group with an ester (e.g., ethyl 2-amino-5-phenylthiophene-3-carboxylate) or a carbonitrile completely alters the cyclocondensation pathway, requiring harsher reagents (such as POCl3 or polyphosphoric acid) or significantly longer reaction times to achieve the thienopyrimidin-4(3H)-one core [1]. Furthermore, substituting the 5-phenyl group with simple aliphatic chains (like 4,5-dimethyl analogs) eliminates critical pi-pi stacking and hydrophobic interactions required for high-affinity binding in the ATP-binding pockets of target enzymes, rendering the resulting derivatives biochemically inactive in target-directed screens [2].
For the synthesis of thienopyrimidin-4(3H)-one libraries, 2-amino-5-phenylthiophene-3-carboxamide offers a highly efficient one-pot cyclization pathway compared to its ester counterpart. When reacted with formamide at 150°C, the carboxamide directly yields the target pyrimidone core without the need for intermediate isolation [1]. In contrast, utilizing ethyl 2-amino-5-phenylthiophene-3-carboxylate requires prolonged heating (e.g., 160°C for 16 hours) or a multi-step amidation-cyclization sequence to achieve the same heterocyclic framework [2].
| Evidence Dimension | Cyclocondensation efficiency and required conditions |
| Target Compound Data | Direct cyclization with formamide at 150°C to yield pyrimidone |
| Comparator Or Baseline | Ethyl 2-amino-5-phenylthiophene-3-carboxylate (requires 160°C for 16h or multi-step amidation) |
| Quantified Difference | Elimination of one synthetic step and reduction in thermal/time requirements |
| Conditions | Formamide-mediated cyclocondensation |
Procurement of the carboxamide directly eliminates an entire synthetic step and reduces energy consumption in the production of thienopyrimidine libraries.
In anti-tubercular drug discovery, the 3-carboxamide moiety is an indispensable pharmacophore. Derivatives built from 2-amino-5-phenylthiophene-3-carboxamide utilize the primary amide to form critical hydrogen bonds with the Asp79 residue in the ATP-binding pocket of Mycobacterium tuberculosis DNA GyrB, achieving IC50 values as low as 0.86 ± 0.81 μM [1]. Ester or nitrile comparators lack this dual hydrogen-bond donor/acceptor capability, resulting in a complete loss of target affinity at the ATP-binding site [1].
| Evidence Dimension | Target enzyme inhibition (Mtb GyrB IC50) |
| Target Compound Data | IC50 = 0.86 ± 0.81 μM (for optimized derivatives) |
| Comparator Or Baseline | Ester/nitrile analogs (loss of Asp79 hydrogen bonding) |
| Quantified Difference | Restoration of low-micromolar to sub-micromolar target inhibition |
| Conditions | Mtb DNA gyrase supercoiling and M. smegmatis GyrB ATPase assays |
For drug discovery programs targeting bacterial topoisomerases, the primary amide is a non-negotiable structural feature, dictating the procurement of this specific building block over ester or nitrile analogs.
The presence of the 5-phenyl group on the thiophene core provides essential lipophilic contacts that are absent in cheaper aliphatic Gewald products. Biophysical investigations using differential scanning fluorimetry demonstrate that the 5-phenyl substitution stabilizes the protein-ligand complex in the GyrB domain, maintaining high ligand efficiency [1]. Aliphatic analogs, such as 2-amino-4,5-dimethylthiophene-3-carboxamide, fail to adequately occupy this aryl-binding hydrophobic pocket, leading to significantly reduced biochemical potency [1].
| Evidence Dimension | Protein-ligand complex stability and hydrophobic pocket occupancy |
| Target Compound Data | Positive thermal shift in differential scanning fluorimetry due to 5-phenyl pi-pi stacking |
| Comparator Or Baseline | Aliphatic analogs (e.g., 4,5-dimethyl substitution) |
| Quantified Difference | Significant enhancement in target binding affinity and complex stability |
| Conditions | Differential scanning fluorimetry against GyrB domain |
Buyers screening for high-affinity kinase or gyrase inhibitors must select the 5-phenyl derivative over aliphatic Gewald thiophenes to ensure baseline potency.
Due to its highly efficient one-pot cyclocondensation with formamide, this compound is the optimal starting material for synthesizing diverse thienopyrimidine libraries, bypassing the multi-step requirements of ester or nitrile analogs [1].
The strict requirement for hydrogen bonding with the Asp79 residue makes this exact carboxamide compound a mandatory scaffold for developing novel, ATP-competitive inhibitors of Mycobacterium tuberculosis DNA GyrB [2].
The combination of the hydrogen-bonding carboxamide and the lipophilic 5-phenyl group provides a privileged pharmacophore for targeting the ATP-binding sites of various human kinases, ensuring high ligand efficiency in early-stage drug discovery [2].